Cas no 312591-99-4 ((5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione)

(5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione structure
312591-99-4 structure
Product name:(5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
CAS No:312591-99-4
MF:C21H21N3O4
Molecular Weight:379.409145116806
CID:6047344
PubChem ID:2053804

(5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione 化学的及び物理的性質

名前と識別子

    • (5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
    • (Z)-5-(4-(dimethylamino)benzylidene)-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-1-(4-ethoxyphenyl)-
    • (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
    • AKOS000678170
    • (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
    • F0804-0877
    • 312591-99-4
    • 5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione
    • インチ: 1S/C21H21N3O4/c1-4-28-17-11-9-16(10-12-17)24-20(26)18(19(25)22-21(24)27)13-14-5-7-15(8-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25,27)
    • InChIKey: POKHSPWXFTXFRM-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2=CC=C(OCC)C=C2)C(=O)C(=CC2=CC=C(N(C)C)C=C2)C(=O)N1

計算された属性

  • 精确分子量: 379.15320616g/mol
  • 同位素质量: 379.15320616g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 630
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 79Ų

じっけんとくせい

  • 密度みつど: 1.292±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 8.26±0.20(Predicted)

(5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0804-0877-10mg
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
312591-99-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0804-0877-15mg
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
312591-99-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0804-0877-5μmol
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
312591-99-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0804-0877-25mg
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
312591-99-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0804-0877-5mg
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
312591-99-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0804-0877-2mg
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
312591-99-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0804-0877-75mg
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
312591-99-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0804-0877-20μmol
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
312591-99-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0804-0877-30mg
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
312591-99-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0804-0877-40mg
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
312591-99-4 90%+
40mg
$140.0 2023-05-17

(5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione 関連文献

(5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trioneに関する追加情報

Introduction to Compound with CAS No 312591-99-4 and Product Name: (5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

The compound with the CAS number 312591-99-4 and the product name (5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural properties and potential biological activities. The molecular framework of this compound incorporates several key functional groups that contribute to its reactivity and biological relevance.

At the core of this compound's structure is a 1,3-diazinane backbone, which is a six-membered heterocyclic ring containing two nitrogen atoms. This particular arrangement of nitrogen atoms imparts a high degree of flexibility and reactivity to the molecule, making it a versatile scaffold for further chemical modifications. The presence of multiple reactive sites within the diazinane ring allows for the introduction of various substituents that can modulate the compound's biological profile.

The product name itself provides valuable insights into the structural features of the compound. The moiety 4-(dimethylamino)phenylmethylidene indicates the presence of an aromatic ring substituted with a dimethylamino group at the fourth position, connected to a methylene bridge. This group is known for its ability to participate in hydrogen bonding interactions, which can be crucial for binding to biological targets. Additionally, the phenyl ring serves as a hydrophobic anchor, influencing the compound's solubility and distribution within biological systems.

The second part of the product name, 1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione, highlights the presence of an ethoxy-substituted phenyl ring attached to the diazinane core. The ethoxy group introduces a polar region into the molecule, which can enhance its solubility in polar solvents and improve its interaction with biological macromolecules. The trione functional group at positions 2, 4, and 6 further contributes to the compound's reactivity by providing multiple sites for electrophilic or nucleophilic attack.

In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential therapeutic applications. The structural features of this compound make it an attractive candidate for further investigation in several areas of biomedical research. One particularly promising area is its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. These pathways are often dysregulated in various diseases, making them attractive targets for therapeutic intervention.

Recent studies have demonstrated that compounds with similar structural motifs can exhibit potent inhibitory effects on kinases by binding to their active sites or allosteric regions. The presence of multiple nitrogen atoms in the diazinane ring provides numerous opportunities for coordination with metal ions or other small molecules that are essential for kinase activity. Additionally, the aromatic rings and functional groups present in this compound can interact with hydrophobic pockets within the enzyme active site, enhancing binding affinity.

The dimethylamino group in particular has been shown to play a critical role in modulating enzyme activity by participating in hydrogen bonding interactions or by influencing the conformational dynamics of the enzyme. This group can also serve as a pharmacophore for further derivatization, allowing researchers to fine-tune the biological activity of the compound through structural modifications.

Another area where this compound shows promise is in its potential as an anti-inflammatory agent. Inflammation is a complex biological process that involves numerous signaling pathways and cellular responses. Many inflammatory diseases are characterized by excessive production of pro-inflammatory cytokines and chemokines, leading to tissue damage and chronic inflammation.

Studies have indicated that compounds targeting specific inflammatory pathways can effectively reduce inflammation and alleviate symptoms associated with these diseases. The unique structural features of this compound may allow it to interact with key inflammatory mediators or enzymes involved in these pathways. For example, it may inhibit cyclooxygenase (COX) enzymes or lipoxygenase (LOX) enzymes that are responsible for producing pro-inflammatory mediators such as prostaglandins and leukotrienes.

The ethoxy-substituted phenyl ring may also contribute to anti-inflammatory activity by modulating receptor signaling or by inhibiting enzyme activity through direct binding interactions. Additionally, the trione functional groups could serve as pharmacophores for further derivatization aimed at enhancing anti-inflammatory properties.

Beyond its potential therapeutic applications, this compound also has implications in chemical biology research. Its unique structural features make it an excellent tool for studying enzyme mechanisms and exploring new synthetic pathways. By modifying specific functional groups within the molecule, researchers can gain insights into how different structural elements influence biological activity and enzyme interactions.

The flexibility provided by the diazinane ring allows for diverse chemical modifications without compromising overall molecular stability. This makes it possible to generate libraries of derivatives with varying biological profiles for high-throughput screening studies. Such libraries are invaluable tools for identifying lead compounds that can be further optimized through medicinal chemistry approaches.

In conclusion, compounds like those represented by CAS number 312591-99-4 and product name (5Z)-5-{4-(dimethylamino)phenylmethylidene}-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione represent significant advancements in chemical biology and pharmaceutical research. Their unique structural features make them promising candidates for further investigation as inhibitors of kinases and other enzymes involved in signal transduction pathways as well as potential anti-inflammatory agents.

The ongoing development of novel heterocyclic compounds continues to drive innovation in drug discovery efforts worldwide. By leveraging cutting-edge synthetic methodologies and computational techniques researchers are able to design molecules with tailored properties that address unmet medical needs more effectively than ever before.

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